molecular formula C22H21FN2O B12922216 7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-12-5

7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12922216
CAS No.: 918646-12-5
M. Wt: 348.4 g/mol
InChI Key: WBPDDVRNXWMWSU-UHFFFAOYSA-N
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Description

7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a fluorine atom and multiple methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.

    Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), methyl iodide (CH3I)

Major Products

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Reduced quinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom and methyl groups enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl boronic acid pinacol ester
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-dione

Uniqueness

7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups and a fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry.

Biological Activity

7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H21FN2O
  • CAS Number : 897015-66-6

This compound features a biquinoline structure with fluorine and tetramethyl substituents that may influence its biological activity.

Biological Activity Overview

Research has focused on the compound's antimicrobial and anticancer properties. The following sections detail the findings from various studies.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of biquinoline compounds exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to 7-fluoro derivatives have shown MIC values as low as 0.5 μg/mL against Gram-positive bacteria like Staphylococcus aureus .
  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to inhibit bacterial growth by interfering with essential cellular processes.
CompoundMIC (μg/mL)Target Organism
7-Fluoro derivative0.5Staphylococcus aureus
Other derivativesVariesVarious bacteria

Anticancer Activity

The cytotoxic effects of 7-fluoro derivatives have also been explored in cancer cell lines:

  • Cytotoxicity Testing : In vitro studies using the HepG2 liver cancer cell line indicated that certain derivatives exhibited significant cytotoxicity with IC50 values around 41.6 μM .
  • Selectivity : The selectivity of these compounds for cancer cells over normal cells is a crucial aspect of their potential therapeutic application.
Cell LineIC50 (μM)Activity
HepG241.6Moderate cytotoxicity
L-02 (normal liver)>100Low cytotoxicity

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated various biquinoline derivatives against common bacterial strains. The results highlighted that structural modifications significantly enhance antibacterial activity. The presence of halogen substituents was particularly noted to improve efficacy against resistant strains .
  • Cytotoxicity Evaluation :
    Another study assessed the cytotoxic effects of these compounds on different cancer cell lines. It was found that specific modifications in the molecular structure led to increased selectivity and potency against cancer cells while sparing normal cells .

Properties

CAS No.

918646-12-5

Molecular Formula

C22H21FN2O

Molecular Weight

348.4 g/mol

IUPAC Name

7-fluoro-3,3,4,4-tetramethyl-1-quinolin-3-ylquinolin-2-one

InChI

InChI=1S/C22H21FN2O/c1-21(2)17-10-9-15(23)12-19(17)25(20(26)22(21,3)4)16-11-14-7-5-6-8-18(14)24-13-16/h5-13H,1-4H3

InChI Key

WBPDDVRNXWMWSU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)F)N(C(=O)C1(C)C)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

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